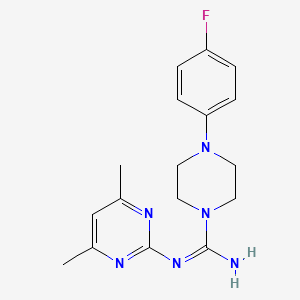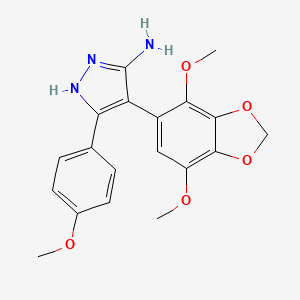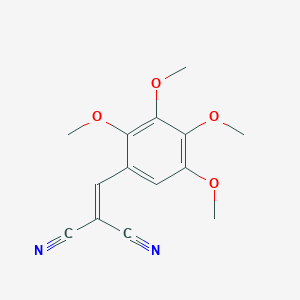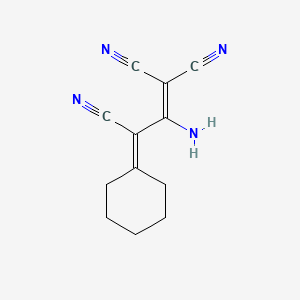![molecular formula C20H25F3N2O2S B11046353 propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate](/img/structure/B11046353.png)
propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a thiazine ring, which is a sulfur and nitrogen-containing heterocycle, and a trifluoromethyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate typically involves multiple steps:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Diethylamino Group: This is usually done via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and yields.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, forming N-oxides.
Reduction: Reduction can occur at the thiazine ring, potentially leading to the formation of dihydrothiazine derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Electrophiles such as halogens or nitro groups for substitution reactions.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to the presence of the trifluoromethyl group, it can be used in the development of fluorescent probes for imaging studies.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry
Agriculture: It can be used in the synthesis of agrochemicals.
Electronics: The compound’s stability makes it suitable for use in electronic materials.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing its binding to targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl 2-(diethylamino)-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(chloromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it particularly valuable in drug development and material science.
Eigenschaften
Molekularformel |
C20H25F3N2O2S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate |
InChI |
InChI=1S/C20H25F3N2O2S/c1-6-25(7-2)19-24-13(5)16(18(26)27-12(3)4)17(28-19)14-10-8-9-11-15(14)20(21,22)23/h8-12,17H,6-7H2,1-5H3 |
InChI-Schlüssel |
DZNJRAAOPOSGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=C(C(S1)C2=CC=CC=C2C(F)(F)F)C(=O)OC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B11046302.png)

![1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11046323.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11046336.png)

![2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11046346.png)
![N-[(2-methylcyclohexyl)carbonyl]leucine](/img/structure/B11046347.png)
![6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046350.png)
![4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11046366.png)
![4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11046373.png)